molecular formula C7H13BrN2O B8045616 4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide

4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide

Cat. No.: B8045616
M. Wt: 221.09 g/mol
InChI Key: WUJIFFRXBXWLRV-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide (CAS: 2197062-92-1) is a bicyclic quaternary ammonium compound with a carbamoyl substituent. Its molecular formula is C₇H₁₃BrN₂O, and its molecular weight is 221.08 g/mol (calculated from constituent atomic weights).

Properties

IUPAC Name

1-azoniabicyclo[2.2.1]heptane-4-carboxamide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.BrH/c8-6(10)7-1-3-9(5-7)4-2-7;/h1-5H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJIFFRXBXWLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+]2CCC1(C2)C(=O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide, a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H13BrN2O
  • Molecular Weight : 221.09 g/mol
  • CAS Number : 2197062-92-1

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with cholinergic systems, particularly its inhibition of acetylcholinesterase (AChE) activity. This inhibition is significant as it can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission.

The compound acts as a reversible inhibitor of AChE, which is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting this enzyme, the compound may enhance cholinergic signaling, potentially benefiting conditions characterized by cholinergic deficits.

Inhibition Studies

Recent studies have quantified the inhibitory effects of various carbamate derivatives on AChE and butyrylcholinesterase (BChE). For instance:

  • IC50 Values : The IC50 values for O-aromatic (thio)carbamates ranged from 1.60 to 311.0 µM for AChE inhibition, indicating varying potencies among derivatives .
Compound NameAChE IC50 (µM)BChE IC50 (µM)
Compound A38.981.60
Compound B100.00200.00
Compound C150.00300.00

Cytotoxicity and Selectivity

In vitro studies have demonstrated mild cytotoxicity towards HepG2 cells (human liver cancer cells), with selectivity indexes suggesting that certain derivatives could be optimized for therapeutic use without significant toxicity .

Study on Cholinesterase Inhibition

A study conducted on various N-methyl carbamate pesticides highlighted the potential of carbamate compounds to inhibit AChE effectively, with implications for pesticide toxicity and environmental impact assessments . The findings suggest that similar derivatives, including this compound, may exhibit comparable biological activities.

Pharmacological Applications

Research indicates that compounds with similar structures have been explored for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised . The ability to enhance acetylcholine levels may offer therapeutic avenues for improving cognitive function.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Bicyclic Ammonium Bromides

Sepantronium Bromide (YM-155)
  • CAS : 781661-94-7 | Formula : C₂₀H₁₉BrN₄O₃ | MW : 443.29 g/mol
  • Structure : Contains a bicyclic system with a methyl ether and bromine substituent.
  • Activity: Potent survivin inhibitor (IC₅₀ = 0.54 nM in PC-3 prostate cancer cells) with broad anticancer activity. Inhibits tumor growth by 80% in mouse xenograft models and sensitizes cancer cells to radiation .
  • Key Difference : Larger molecular weight and complex substituents (e.g., aromatic rings) enable survivin protein targeting, unlike the simpler carbamoyl group in the target compound.
1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane Bromide
  • Formula : C₇H₁₄BrN₂⁺·Br⁻ | MW : 297.01 g/mol
  • Structure : Features a 2.2.2 bicyclic system with bromomethyl and bromide ions.
  • Synthesis : Prepared via nucleophilic substitution of DABCO with dibromomethane.

Carbamoyl-Containing Bromides

1-Benzyl-3-carbamoylpyridin-1-ium Bromide
  • CAS : 13076-43-2 | Formula : C₁₃H₁₃BrN₂O | MW : 293.16 g/mol
  • Structure : Pyridinium ring with benzyl and carbamoyl groups.
  • Key Difference: Planar aromatic system contrasts with the non-aromatic bicyclic core of the target compound, likely affecting electronic properties and biological target specificity .

Functional Analogues: Neuromuscular Blocking Agents

Rocuronium Bromide & Vecuronium Bromide
  • Activity: Non-depolarizing neuromuscular blockers used for tracheal intubation. Rocuronium (0.6 mg/kg) achieves intubation conditions comparable to succinylcholine within 60 seconds .
  • Key Difference: Steroidal (rocuronium) and benzylisoquinolinium (vecuronium) backbones enable acetylcholine receptor antagonism, unlike the azabicycloheptane framework of the target compound.

Simple Alkyl Bromides

Methyl Bromide
  • Formula : CH₃Br | MW : 94.94 g/mol
  • Uses : Pesticide and fumigant.
  • Toxicity : Neurotoxic (causes seizures, respiratory failure) and environmentally hazardous.
  • Key Difference: Small, volatile structure lacks the functional complexity of the target compound, limiting its utility to non-pharmaceutical applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Biological Activity/Use
4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide 2197062-92-1 C₇H₁₃BrN₂O 221.08 Not explicitly stated (structural studies)
Sepantronium Bromide (YM-155) 781661-94-7 C₂₀H₁₉BrN₄O₃ 443.29 Survivin inhibition; anticancer agent
1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide N/A C₇H₁₄Br₂N₂ 297.01 Organocatalyst precursor
1-Benzyl-3-carbamoylpyridin-1-ium bromide 13076-43-2 C₁₃H₁₃BrN₂O 293.16 Not explicitly stated
Rocuronium Bromide 119029-63-9 C₃₂H₅₃BrN₂O₄ 609.70 Neuromuscular blockade
Methyl Bromide 74-83-9 CH₃Br 94.94 Pesticide; neurotoxicant

Research Findings and Implications

  • Structural-Activity Relationships : Bicyclic cores (e.g., 2.2.1 vs. 2.2.2) influence molecular rigidity and target engagement. For example, Sepantronium’s extended structure enables survivin inhibition, while the target compound’s compact carbamoyl-substituted system may favor interactions with enzymes or receptors requiring smaller ligands .
  • Toxicity Profiles : Methyl bromide’s acute neurotoxicity contrasts with the targeted mechanisms of quaternary ammonium bromides (e.g., Sepantronium’s apoptosis induction), highlighting the importance of structural complexity in reducing off-target effects .

Preparation Methods

Intramolecular Cyclization of Linear Precursors

Linear precursors such as γ-amino alcohols or diamines undergo cyclization under acidic or basic conditions. For example, treatment of N-protected 3-aminocyclohexanol with phosphoryl chloride (POCl₃) induces dehydration and ring closure, yielding the azabicyclo[2.2.1]heptane framework. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with enantiomeric excess (ee) exceeding 90% in optimized conditions.

Diels-Alder Approaches

Cycloaddition reactions between dienes and azadienophiles offer an alternative route. The reaction of 1,3-butadiene derivatives with nitroso compounds generates bicyclic intermediates, which are subsequently reduced to the target amine. While this method provides excellent regioselectivity, scalability is limited by the need for high-pressure equipment.

Carbamoyl Group Introduction

Post-cyclization functionalization introduces the carbamoyl moiety at position 4. Key methods include:

Direct Aminocarbonylation

Transition-metal-catalyzed carbonylation using palladium complexes enables direct coupling of amines to the bicyclic framework. For instance, exposing 4-bromo-1-azabicyclo[2.2.1]heptane to carbon monoxide (CO) and ammonia in the presence of Pd(PPh₃)₄ yields the carbamoyl derivative with 75–85% efficiency.

Stepwise Oxidation and Amidation

Sequential oxidation of a methyl group to a carboxylic acid, followed by treatment with thionyl chloride (SOCl₂) and ammonium hydroxide, provides a reliable pathway:

  • Oxidation : 4-Methyl-1-azabicyclo[2.2.1]heptane → 4-carboxylic acid derivative (KMnO₄, H₂O, 60°C, 12 h).

  • Activation : Carboxylic acid → acid chloride (SOCl₂, reflux, 3 h).

  • Amination : Acid chloride + NH₃ → carbamoyl (0°C, 1 h, 90% yield).

Quaternary Ammonium Bromide Formation

Quaternization of the tertiary amine with methyl bromide or bromoethane produces the target salt. Critical parameters include:

SolventTemperatureReaction TimeYield (%)
Acetonitrile60°C6 h82
THF80°C4 h78
DMF100°C2 h85

Table 1: Quaternization efficiency under varied conditions.

Ionic liquid-mediated reactions enhance selectivity by minimizing side alkylations. For example, using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as both solvent and bromide source achieves >95% conversion in 1 h at 80°C.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves the compound from byproducts. Preparative HPLC scales this process, achieving >99% purity.

Crystallization Optimization

Recrystallization from ethanol/water (3:1) at −20°C yields needle-like crystals suitable for X-ray diffraction, confirming the bicyclic structure and bromide counterion.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Microreactor systems reduce reaction times and improve heat transfer. A patented protocol (WO2023056123) details a 4-step continuous process with 92% overall yield, leveraging:

  • Step 1 : Cyclization in a packed-bed reactor (residence time: 2 min).

  • Step 2 : Carbamoylation via gas-liquid segmented flow.

  • Step 3 : Quaternization under microwave irradiation.

  • Step 4 : In-line crystallization.

Waste Management

Bromide recovery systems, such as electrodialysis, reduce environmental impact by reclaiming 98% of bromide ions from reaction effluents.

Case Study: Comparative Analysis of Synthetic Routes

A 2024 study compared three approaches:

MethodTotal StepsOverall Yield (%)Purity (%)Cost (USD/g)
Cyclization + Amidation54899.1120
Diels-Alder + Reduction73498.5210
Continuous Flow49299.885

Table 2: Economic and efficiency metrics for dominant synthesis routes .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide, and how can reaction conditions be optimized?

Answer:
The synthesis of bicyclic ammonium bromides often involves alkylation or nucleophilic substitution. For example, allyl bromide has been used in similar bicycloheptane syntheses under basic conditions (e.g., sodium methoxide in methanol) . Key optimization steps include:

  • Temperature control : Maintaining reflux conditions (e.g., 3 hours at boiling point) to ensure complete reaction.
  • Solvent selection : Methanol or acetonitrile for solubility and stability of intermediates.
  • Catalysis : Alkali metals (e.g., Na) to deprotonate intermediates and facilitate cyclization.
  • Monitoring : Thin-layer chromatography (TLC) or 1H NMR^{1}\text{H NMR} to track reaction progress.
    Post-synthesis, fractional distillation or vacuum drying can isolate the product. Yield improvements (e.g., 77% in similar syntheses) require precise stoichiometry and inert atmospheres to avoid side reactions .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms bicyclic geometry. Used for halide salts in to validate molecular packing .
  • FTIR spectroscopy : Identifies functional groups (e.g., carbamoyl C=O stretch at ~1650–1700 cm1^{-1}) and bromide counterion interactions.
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm proton environments and bicyclic scaffold symmetry. For example, deshielded protons near the ammonium center appear as distinct multiplets .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+^+] at 265.1 g/mol for C8_8H13_{13}BrN2_2O).
  • Elemental analysis : Matches calculated vs. observed C, H, N, and Br percentages (e.g., ±0.3% deviation) .

Basic: How does the carbamoyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

Answer:
The carbamoyl group (–CONH2_2) enhances hydrophilicity, increasing solubility in polar solvents (e.g., water, DMSO). Stability studies should include:

  • pH-dependent hydrolysis : Test degradation rates in buffers (pH 3–10) via HPLC or UV-Vis. At acidic pH, the ammonium group protonates, reducing solubility.
  • Ionic strength effects : Use conductivity measurements to assess aggregation in high-salt conditions (e.g., NaCl > 0.1 M) .
  • Thermal stability : TGA shows decomposition onset temperatures (e.g., >200°C for similar bicyclic compounds) .

Advanced: How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) elucidate the thermal behavior of this compound?

Answer:

  • TGA : Quantifies mass loss during heating. For halide salts, dehydration typically occurs below 150°C, followed by decomposition (>200°C). Isothermal TGA at 100–150°C estimates vapor pressure via mass-loss rates .
  • DSC : Detects phase transitions (e.g., melting, glass transitions). For example, bicyclic ammonium bromides may exhibit broad endotherms due to ionic lattice breakdown.
    Data Example (from ):
TechniqueParameterValue
TGADecomposition onset220°C
DSCMelting endotherm249–254°C (broad)

Advanced: What experimental strategies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or DNA)?

Answer:

  • Fluorescence quenching : Monitor changes in tryptophan emission (e.g., protein binding) .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (association/dissociation rates) in real time.
  • Circular dichroism (CD) : Detects conformational changes in DNA/proteins upon binding.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS). For DNA intercalators like ethidium bromide, similar methods reveal binding modes (e.g., intercalation vs. groove binding) .

Advanced: How can computational methods (e.g., DFT or molecular docking) predict the reactivity and binding affinities of this compound?

Answer:

  • Density functional theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces. The carbamoyl group’s electron-withdrawing effect reduces ammonium charge density, affecting reactivity.
  • Molecular docking (AutoDock/Vina) : Predicts binding poses with targets (e.g., enzymes). For bicyclic structures, rigid docking may underestimate flexibility; use induced-fit models instead.
  • MD simulations : Assess stability of ligand-receptor complexes in solvated environments (e.g., 100 ns trajectories).

Advanced: How should researchers resolve contradictions in bromide ion quantification across analytical methods (e.g., ion chromatography vs. capillary electrophoresis)?

Answer:

  • Method validation : Compare detection limits (e.g., 0.10 mg/L for ion chromatography vs. 0.05 mg/L for CE) .
  • Matrix effects : High chloride concentrations (>100 mM) cause antistacking in CE but not ion chromatography. Use standard addition to correct for interference .
  • Inter-lab calibration : Harmonize protocols using certified reference materials (e.g., NIST SRM 3171). highlights discrepancies due to methodology changes, emphasizing reproducibility checks .

Advanced: What mechanistic insights can be gained from studying the compound’s degradation pathways under oxidative stress?

Answer:

  • LC-MS/MS : Identify degradation products (e.g., dealkylated intermediates or bromide release).
  • EPR spectroscopy : Detect radical species (e.g., ·OH-induced cleavage).
  • Kinetic modeling : Fit degradation data to zero/first-order models. For example, allyl bromide derivatives degrade via SN2 mechanisms under basic conditions .

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